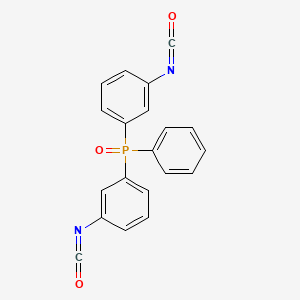![molecular formula C14H17ClO3 B12565206 Ethyl [3-(4-chlorobutanoyl)phenyl]acetate CAS No. 169280-08-4](/img/structure/B12565206.png)
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate is an organic compound belonging to the ester class. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a chlorobutanoyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The molecular formula of this compound is C14H17ClO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(4-chlorobutanoyl)phenyl]acetate typically involves the esterification of 3-(4-chlorobutanoyl)phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(4-chlorobutanoyl)phenylacetic acid+ethanolacid catalystEthyl [3-(4-chlorobutanoyl)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-(4-chlorobutanoyl)phenylacetic acid and ethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 3-(4-chlorobutanoyl)phenylacetic acid and ethanol.
Reduction: 3-(4-chlorobutanoyl)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of Ethyl [3-(4-chlorobutanoyl)phenyl]acetate depends on the specific context in which it is used. In general, esters can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorobutanoyl group may also interact with specific enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
3-(4-chlorobutanoyl)phenylacetic acid: The acid precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
169280-08-4 |
|---|---|
Formule moléculaire |
C14H17ClO3 |
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-chlorobutanoyl)phenyl]acetate |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)10-11-5-3-6-12(9-11)13(16)7-4-8-15/h3,5-6,9H,2,4,7-8,10H2,1H3 |
Clé InChI |
CILLADHHCOGMEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=CC=C1)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
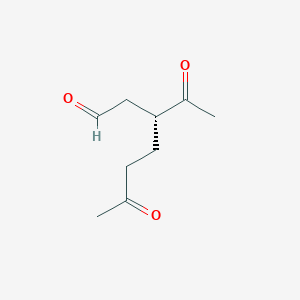
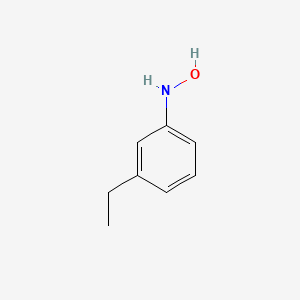
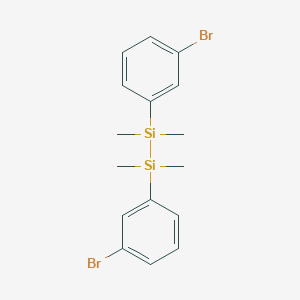


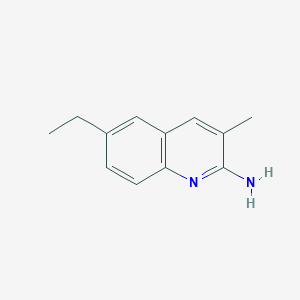

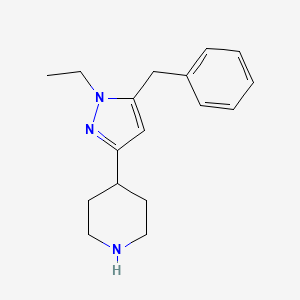
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
